molecular formula C8H11ClN2O2 B2379868 2-(4-Aminophenyl)-N-hydroxyacetamide;hydrochloride CAS No. 2490435-85-1

2-(4-Aminophenyl)-N-hydroxyacetamide;hydrochloride

Cat. No.: B2379868
CAS No.: 2490435-85-1
M. Wt: 202.64
InChI Key: LWMPONKIWNSUKE-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-N-hydroxyacetamide;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of an aminophenyl group and a hydroxyacetamide moiety, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-N-hydroxyacetamide;hydrochloride typically involves the reaction of 4-aminophenylamine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of automated systems to control temperature, pressure, and reactant flow rates, ensuring efficient and reproducible synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-N-hydroxyacetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced hydroxyacetamide derivatives.

    Substitution: Halogenated or nitrated aminophenyl derivatives.

Scientific Research Applications

2-(4-Aminophenyl)-N-hydroxyacetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial properties.

    4-Aminophenylacetic acid: Used in the synthesis of pharmaceuticals.

    N-Hydroxyacetamide: Studied for its enzyme inhibitory activity.

Uniqueness

2-(4-Aminophenyl)-N-hydroxyacetamide;hydrochloride is unique due to its combined aminophenyl and hydroxyacetamide functionalities, which confer distinct reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-aminophenyl)-N-hydroxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c9-7-3-1-6(2-4-7)5-8(11)10-12;/h1-4,12H,5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMPONKIWNSUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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